molecular formula C12H14N2OS B2660712 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine CAS No. 15850-31-4

4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B2660712
CAS No.: 15850-31-4
M. Wt: 234.32
InChI Key: PBCWUKLAECARGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine is a heterocyclic compound that features a thiazole ring substituted with an isopropoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropoxy-benzaldehyde.

    Formation of Thiazole Ring: The aldehyde undergoes a cyclization reaction with thioamide in the presence of a base to form the thiazole ring.

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Oxidized derivatives of the thiazole ring.

    Reduction Products: Reduced forms of the phenyl and thiazole rings.

    Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

  • 4-(4-Methoxy-phenyl)-thiazol-2-ylamine
  • 4-(4-Ethoxy-phenyl)-thiazol-2-ylamine
  • 4-(4-Propoxy-phenyl)-thiazol-2-ylamine

Comparison: 4-(4-Isopropoxy-phenyl)-thiazol-2-ylamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(2)15-10-5-3-9(4-6-10)11-7-16-12(13)14-11/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCWUKLAECARGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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